![molecular formula C17H16N2O4 B2800289 Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 922083-49-6](/img/structure/B2800289.png)
Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
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Overview
Description
The compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” is a related compound with the molecular formula C17H14O4 . It has an average mass of 282.291 Da and a monoisotopic mass of 282.089203 Da .
Molecular Structure Analysis
The molecular structure of the related compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” is available on ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” are available on ChemSpider .Scientific Research Applications
Catalytic Enantioselective Reactions
Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is utilized in catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines. These reactions lead to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This process showcases high yields and enantioselectivities, using a readily available diaryl prolinol as the chiral ligand and Me2Zn as the zinc source under an air atmosphere. Such reactions are significant in the synthesis of optically active compounds, which are crucial in the development of pharmaceuticals and fine chemicals (De Munck et al., 2017).
Mechanism of Action
Target of Action
The primary target of Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important functions .
Result of Action
By inhibiting the Dopamine D2 receptor, this compound can help manage symptoms of disorders associated with dopamine dysregulation. These include Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .
Future Directions
The development of new compounds that selectively inhibit the dopamine D2 receptor, like the ones described in the patent WO2015017412A1 , could have potential applications in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
properties
IUPAC Name |
ethyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-3-22-17(21)18-11-5-7-14-12(9-11)16(20)19-13-8-10(2)4-6-15(13)23-14/h4-9H,3H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKYXNRYCZYLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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